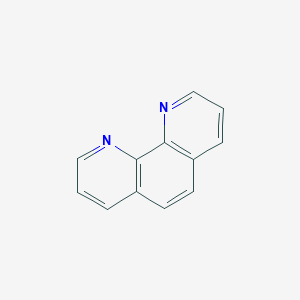
o-Phenanthroline
Cat. No. B135089
Key on ui cas rn:
66-71-7
M. Wt: 180.20 g/mol
InChI Key: DGEZNRSVGBDHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07318966B2
Procedure details


Connecting Unit 1′ (5.0 g) was reacted with 5.2 g of 8-amino-7-quinolinecarbaldehyde and 5.0 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, Phen-1 (5.8 g) shown below was obtained. 1H-NMR (CDCl3, ppm): 9.2 (d, 2H), 8.8 (d, 1H), 8.5 (d, 1H), 8.2 (m, 3H), 8.1 (t, 2H), 7.9 (t, 2H), 7.7−7.5 (m, 8H), 7.4 (m, 1H), 7.3−7.2 (m, 5H), 7.1 (s, 1H), 6.8 (t, 1H), 6.5 (d, 1H)



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH:12]=O)=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[OH-].[K+].O1CCO[CH2:18][CH2:17]1>>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]3[C:2]=2[N:1]=[CH:18][CH:17]=[CH:12]3)[CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC=C2C=CC=NC12)C=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
below was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
